molecular formula C17H23N3O4S B5662697 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide

1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide

Cat. No.: B5662697
M. Wt: 365.4 g/mol
InChI Key: BNTHUPVTJMFSMH-UHFFFAOYSA-N
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Description

1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a benzoyl group, and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide involves multiple steps, including the formation of the thiazinane ring and the subsequent attachment of the benzoyl and piperidinecarboxamide groups. One common synthetic route involves the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid with piperidinecarboxamide under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The benzoyl and piperidinecarboxamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,1-dioxothiazinan-2-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c18-16(21)13-7-10-19(11-8-13)17(22)14-3-5-15(6-4-14)20-9-1-2-12-25(20,23)24/h3-6,13H,1-2,7-12H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTHUPVTJMFSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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